molecular formula C16H17BrN2O2.ClH<br>C16H18BrClN2O2 B12695081 1-((7-Bromo-3-hydroxy-2-naphthyl)carbonyl)-4-methylpiperazinium chloride CAS No. 94333-53-6

1-((7-Bromo-3-hydroxy-2-naphthyl)carbonyl)-4-methylpiperazinium chloride

Cat. No.: B12695081
CAS No.: 94333-53-6
M. Wt: 385.7 g/mol
InChI Key: FETNXPCOICCNAD-UHFFFAOYSA-N
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Description

1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE is a complex organic compound with a molecular formula of C16H18BrClN2O2 and a molecular weight of 385.68332 g/mol This compound is known for its unique structural features, which include a brominated naphthalene ring and a piperazinium moiety

Preparation Methods

The synthesis of 1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE typically involves multiple steps. One common synthetic route includes the bromination of 2-naphthol to form 7-bromo-3-hydroxy-2-naphthol, followed by the reaction with 4-methylpiperazine in the presence of a suitable coupling agent . The reaction conditions often require controlled temperatures and the use of solvents such as acetone or dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE involves its interaction with specific molecular targets. The compound’s brominated naphthalene ring and piperazinium moiety allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

1-[(7-BROMO-3-HYDROXY-2-NAPHTHYL)CARBONYL]-4-METHYLPIPERAZINIUM CHLORIDE can be compared with similar compounds such as:

Properties

CAS No.

94333-53-6

Molecular Formula

C16H17BrN2O2.ClH
C16H18BrClN2O2

Molecular Weight

385.7 g/mol

IUPAC Name

(7-bromo-3-hydroxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C16H17BrN2O2.ClH/c1-18-4-6-19(7-5-18)16(21)14-9-12-8-13(17)3-2-11(12)10-15(14)20;/h2-3,8-10,20H,4-7H2,1H3;1H

InChI Key

FETNXPCOICCNAD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O.Cl

Origin of Product

United States

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